molecular formula C9H8BrNO4 B7854316 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one

1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one

Cat. No.: B7854316
M. Wt: 274.07 g/mol
InChI Key: BKHVVVMSOLENHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, with an ethanone moiety

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one typically involves the bromination of 4-methoxy-3-nitroacetophenone. One common method includes the use of bromine in the presence of a solvent such as chlorobenzene, with the reaction being initiated at a controlled temperature of around 18°C. The reaction is allowed to proceed with the gradual addition of bromine, followed by heating to remove hydrogen bromide, resulting in the desired product .

Chemical Reactions Analysis

1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-4-methoxy-5-nitrophenyl)ethan-1-one include:

    3-Bromo-4-methoxyacetophenone: Lacks the nitro group, resulting in different reactivity and applications.

    4-Methoxy-3-nitroacetophenone:

    1-(4-Methoxy-3-nitrophenyl)ethan-1-one: Similar structure but without the bromine atom, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-4-methoxy-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(12)6-3-7(10)9(15-2)8(4-6)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHVVVMSOLENHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.